1-Acetyl-1,2-dihydroazete
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Overview
Description
1-Acetyl-1,2-dihydroazete is a four-membered nitrogen-containing heterocycle. It is known for its unique structure, which includes an imine functional group with a double bond between the nitrogen atom and the neighboring carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2-dihydroazete can be synthesized through several methods. One common approach involves the [2 + 2]-cycloaddition reaction of alkynyl-substituted pentacarbonylchromium or pentacarbonyltungsten carbene complexes with imines . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the synthetic routes and the availability of starting materials are crucial factors in developing efficient industrial processes.
Chemical Reactions Analysis
1-Acetyl-1,2-dihydroazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The imine functional group in this compound allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents and conditions used in these reactions include specific catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Acetyl-1,2-dihydroazete has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research into this compound’s potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Acetyl-1,2-dihydroazete involves its interaction with molecular targets through its imine functional group. This interaction can lead to the formation of covalent bonds with target molecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
1-Acetyl-1,2-dihydroazete can be compared with other similar compounds, such as:
1,2-Dihydroazete: This compound shares a similar four-membered ring structure but lacks the acetyl group.
2,3-Dihydroazete: Another related compound with a different position of the double bond within the ring.
1,2-Dihydrophosphete: A phosphorus-containing analog with similar ring strain and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-(2H-azet-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZMEQQJDCHGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447916 |
Source
|
Record name | 1-Acetyl-1,2-dihydroazete | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136911-46-1 |
Source
|
Record name | 1-Acetyl-1,2-dihydroazete | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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